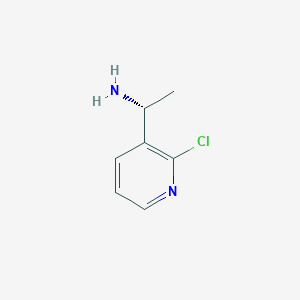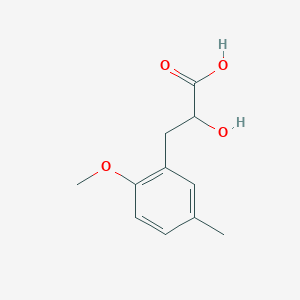![molecular formula C11H18ClNO B13594977 1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride](/img/structure/B13594977.png)
1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride is a chemical compound with the molecular formula C11H18ClNO. It is a hydrochloride salt form of a phenylmethanamine derivative, which is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride typically involves a multi-step process. One common method includes the reaction of 3-(propan-2-yloxy)benzyl chloride with methanamine in the presence of a base to form the intermediate product. This intermediate is then treated with hydrochloric acid to yield the final hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group structure.
1-Methyl-3-phenylpropylamine: Another amine derivative with a comparable molecular framework.
Uniqueness
1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride is unique due to its specific substitution pattern and the presence of the propan-2-yloxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C11H18ClNO |
|---|---|
Peso molecular |
215.72 g/mol |
Nombre IUPAC |
[3-(propan-2-yloxymethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)13-8-11-5-3-4-10(6-11)7-12;/h3-6,9H,7-8,12H2,1-2H3;1H |
Clave InChI |
ZBHGRILIBCTGFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC1=CC=CC(=C1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[2-(Trifluoromethyl)thiolan-2-yl]methanol](/img/structure/B13594952.png)


